N-(4-Aminophenyl)-3-(4-methylpiperazin-1-YL)propanamide
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Overview
Description
N-(4-Aminophenyl)-3-(4-methylpiperazin-1-YL)propanamide is a chemical compound with the molecular formula C11H17N3. It is a derivative of aniline and piperazine, featuring an amine group attached to a phenyl ring and a propanamide group linked to a methylated piperazine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminophenol and 4-methylpiperazine as the primary starting materials.
Reaction Steps: The process involves the formation of an amide bond between the amine group of 4-aminophenol and the carboxylic acid derivative of 4-methylpiperazine.
Conditions: The reaction is usually carried out under reflux conditions with a suitable dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches using large reactors to ensure consistency and quality.
Purification: The crude product is purified through recrystallization or column chromatography to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amine group to a nitro group.
Reduction: Reduction reactions can convert nitro groups to amine groups, enhancing the compound's reactivity.
Substitution: Substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Reduced amines with different substitution patterns.
Substitution Products: Derivatives with various functional groups attached to the phenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity. The pathways involved can vary, but they often include signaling cascades and metabolic processes.
Comparison with Similar Compounds
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: A structural analog with a different amide linkage.
N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide: Another close relative with a different acyl group.
Uniqueness: N-(4-Aminophenyl)-3-(4-methylpiperazin-1-YL)propanamide is unique due to its specific structural features, which influence its reactivity and biological activity. Its distinct amide linkage and the positioning of the methyl group on the piperazine ring set it apart from similar compounds.
Properties
Molecular Formula |
C14H22N4O |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-(4-aminophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C14H22N4O/c1-17-8-10-18(11-9-17)7-6-14(19)16-13-4-2-12(15)3-5-13/h2-5H,6-11,15H2,1H3,(H,16,19) |
InChI Key |
PYSHNLCSNOTHEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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